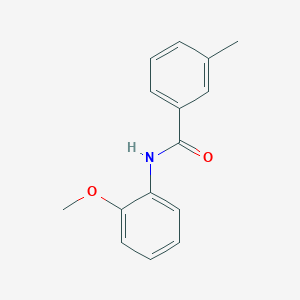
2-Thiazol-2-yl-propan-2-ol
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “2-Thiazol-2-yl-propan-2-ol” consists of a thiazole ring attached to a propan-2-ol group. The thiazole ring is a five-membered ring containing one sulfur atom and one nitrogen atom .
Chemical Reactions Analysis
While specific chemical reactions involving “2-Thiazol-2-yl-propan-2-ol” are not available, thiazole compounds are known to undergo various chemical reactions. For instance, they can participate in nucleophilic and oxidation reactions due to the presence of sulfur and nitrogen in the thiazole ring .
Physical And Chemical Properties Analysis
The molecular weight of “2-Thiazol-2-yl-propan-2-ol” is 143.21 g/mol. Its density is 1.195g/cm3, and it has a boiling point of 210.345ºC .
Wissenschaftliche Forschungsanwendungen
Quantum Chemical Calculation and Antimicrobial Activity
Research on thiazole compounds, such as 2-Thiazol-2-yl-propan-2-ol, has involved quantum chemical calculations to predict properties and behaviors. One study focused on the antimicrobial activity of a thiazole-pyrazole compound using molecular docking analysis and experimental techniques like FT-IR and FT-Raman. These investigations reveal the compound's potential for targeting bacteria and fungi, highlighting its importance in developing new antimicrobials (Shanmugapriya et al., 2021).
Synthesis and Structural Analysis
Thiazol derivatives, including those similar to 2-Thiazol-2-yl-propan-2-ol, are synthesized through various chemical reactions, with their structures analyzed using techniques like X-ray crystallography. A study described the synthesis of aryl-substituted ethyl 1-(thiazol-2-yl)-1H-pyrazole-3-carboxylates, showcasing the diversity of compounds that can be derived from thiazole structures (Gu et al., 2014).
Corrosion Inhibition
Thiazole derivatives are also researched for their corrosion inhibition properties. A study on thiazole and thiadiazole derivatives revealed their potential in protecting iron surfaces from corrosion. This application is critical in industrial settings, where material longevity and safety are paramount (Kaya et al., 2016).
Synthesis of Glass-Forming Monomers
Thiazole-based compounds, akin to 2-Thiazol-2-yl-propan-2-ol, have been used to synthesize glass-forming monomers. These materials have promising applications in creating advanced polymers with unique properties, useful in various technological applications (Andrikaityte et al., 2012).
Wirkmechanismus
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Some thiazole derivatives, such as voreloxin, have been found to bind to dna and interact with topoisomerase ii, resulting in dna double-strand cracks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Some thiazole derivatives have been found to cause dna double-strand cracks, a g2 stop, and ultimately, cell death .
Eigenschaften
IUPAC Name |
2-(1,3-thiazol-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS/c1-6(2,8)5-7-3-4-9-5/h3-4,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGMIUFKOSHPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90514525 | |
| Record name | 2-(1,3-Thiazol-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16077-78-4 | |
| Record name | 2-(1,3-Thiazol-2-yl)propan-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90514525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

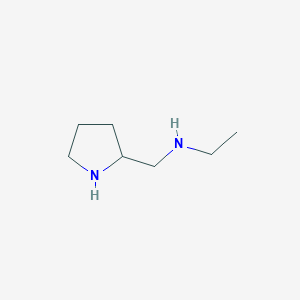

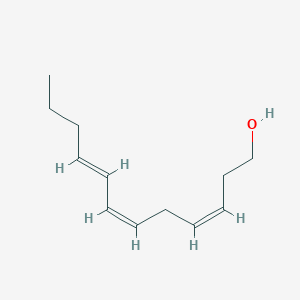
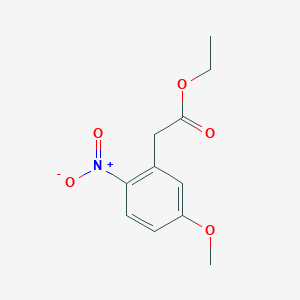
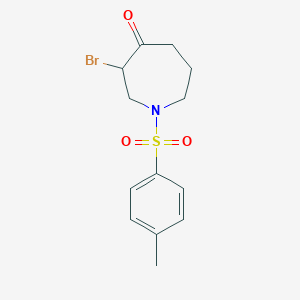

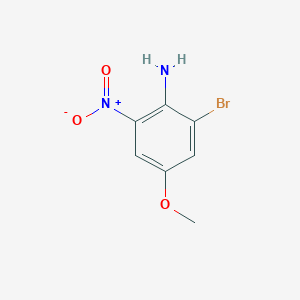



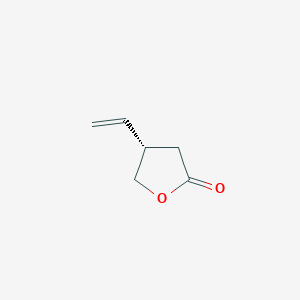
![[3-(3-Phenylpropoxy)phenyl]amine hydrochloride](/img/structure/B175972.png)

